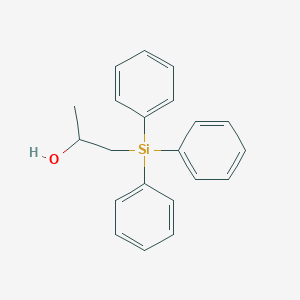

1-(Triphenylsilyl)propan-2-ol

Description

Conceptual Framework: Organosilicon Compounds as Versatile Synthons and Catalytic Components

Organosilicon compounds have become indispensable in organic synthesis due to their multifaceted nature. sfu.ca The carbon-silicon (C-Si) bond, while generally stable, can be activated under specific conditions, making these compounds effective synthons—building blocks for complex molecular architectures. Their stability towards air and moisture, often coupled with low toxicity, presents distinct advantages over more traditional organometallic reagents. chemsrc.com

The versatility of organosilicon compounds is evident in their wide range of applications. They are prominently used as protecting groups for various functional groups, particularly alcohols, due to their ease of installation and selective removal. sfu.cauzh.ch Furthermore, their involvement in key carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Hiyama coupling, underscores their importance. sfu.ca In these reactions, organosilanes act as effective transmetalation reagents. chemsrc.com The field of organosilicon chemistry also encompasses hydrosilylation, a fundamental process for creating organosilicon compounds which can then be converted into other functional groups like alcohols. chemsrc.com

The Triphenylsilyl Moiety: Unique Attributes and Strategic Leveraging in Synthesis

The triphenylsilyl (Ph₃Si) group is a prominent substituent in organosilicon chemistry, distinguished by its significant steric bulk and unique electronic properties. This steric hindrance can be strategically leveraged to control the stereochemical outcome of reactions, acting as a chiral auxiliary to direct the formation of a specific stereoisomer. uzh.ch Due to its relationship with carbon, silicon is well-suited to act as a carrier of chiral information in various synthetic transformations. uzh.ch

Beyond sterics, the triphenylsilyl group imparts useful physical properties to molecules. Its derivatives are often crystalline solids, which facilitates their purification and handling through standard laboratory techniques like recrystallization. sigmaaldrich.com The presence of the three phenyl rings also makes these compounds UV active, allowing for easy monitoring of reaction progress by thin-layer chromatography (TLC). sigmaaldrich.com While stable under many reaction conditions, the Ph₃Si group can be cleanly removed when desired, typically using a fluoride (B91410) source, highlighting its utility as a robust and removable directing group. sigmaaldrich.com

1-(Triphenylsilyl)propan-2-ol: A Model System for Investigating Advanced Silyl (B83357) Alcohol Chemistry

The compound this compound represents a fascinating, though not extensively studied, molecular architecture that combines the key features of a secondary alcohol with the bulky triphenylsilyl group. Its structure, featuring a hydroxyl group on the second carbon of a propane (B168953) chain and a triphenylsilyl group on the first, makes it an ideal candidate for investigating fundamental principles in advanced silyl alcohol chemistry.

As a secondary alcohol, the hydroxyl group in this compound is more sterically hindered and generally more reactive in certain transformations compared to a primary alcohol. chemicals.co.uk The adjacent, sterically demanding triphenylsilyl group is expected to significantly influence the reactivity and selectivity of reactions at the C-2 hydroxyl center. This setup provides a valuable platform for studying stereoselective reactions, where the bulky silyl group can direct incoming reagents to a specific face of the molecule, potentially leading to high diastereoselectivity. researchgate.net Such molecules can be pivotal in developing new asymmetric synthesis methodologies. sfu.cadu.ac.in

Although detailed research findings on this compound are not widely published, its structural components suggest significant potential. The interplay between the secondary alcohol and the triphenylsilyl moiety could be exploited in various transformations, including oxidations, esterifications, and as a precursor to chiral ligands for catalysis. Its study could provide deeper insights into the subtle electronic and steric effects that govern the behavior of complex organosilicon compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18748-63-5 |

| Molecular Formula | C₂₁H₂₂OSi |

| Molecular Weight | 318.49 g/mol |

Data sourced from commercial suppliers and chemical databases. bldpharm.comsigmaaldrich.com

Table 2: Comparison of Related Propan-2-ol Structures

| Compound Name | Molecular Formula | Key Structural Difference from Target |

| Propan-2-ol | C₃H₈O | Lacks silyl group |

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | Halogenated; lacks silyl group |

| 1-[(Trimethylsilyl)oxy]propan-2-ol | C₆H₁₆O₂Si | Silyl group on oxygen (silyl ether), not carbon |

| 1-(Trifluoromethylsulfonamido)propan-2-yl benzoate | C₁₁H₁₂F₃NO₄S | Complex ester and sulfonamide groups |

This table provides context by comparing the target compound to other propan-2-ol derivatives mentioned in synthetic chemistry literature. nih.goviarc.frresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22OSi |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-triphenylsilylpropan-2-ol |

InChI |

InChI=1S/C21H22OSi/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3 |

InChI Key |

XMVLHWRZPWCXRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Iii. Mechanistic Investigations and Reactivity Profiles of 1 Triphenylsilyl Propan 2 Ol Derivatives

Transformations Involving the Hydroxyl Functionality

The hydroxyl group in 1-(triphenylsilyl)propan-2-ol is a key site for various chemical transformations, enabling the synthesis of diverse structures and the study of stereochemical outcomes.

The hydroxyl group of alcohols can be temporarily masked using protecting groups to prevent unwanted reactions during a synthesis. Silyl (B83357) ethers are commonly used for this purpose. numberanalytics.commasterorganicchemistry.com The introduction of a silyl protecting group, known as silylation, typically involves reacting the alcohol with a silyl halide in the presence of a base. wikipedia.org For instance, an alcohol can be converted to a trimethylsilyl (B98337) (TMS) ether by reacting it with trimethylsilyl chloride. wikipedia.org

The stability of silyl ethers varies, allowing for selective removal, or deprotection. wikipedia.org For example, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than TMS ethers. organic-chemistry.org This difference in stability enables the selective deprotection of one silyl ether in the presence of another. gelest.com The interconversion of protecting groups, such as converting a tert-butyldimethylsilyl (TBS) protected alcohol to a tert-butyldiphenylsilyl (TBDPS) protected one, can be achieved by first removing the TBS group and then introducing the TBDPS group. numberanalytics.com

Derivatization reagents can be used to modify the hydroxyl group for analytical purposes, such as in gas chromatography, by reducing the polarity and increasing the volatility of the compound. greyhoundchrom.comgcms.czobrnutafaza.hr Common derivatization reactions include acylation and silylation. gcms.cz

Table 1: Common Protecting Groups for Alcohols and their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions |

| Trimethylsilyl | TMS | Mild acid |

| Triethylsilyl | TES | Acid, Fluoride (B91410) ion |

| tert-Butyldimethylsilyl | TBDMS/TBS | Acid, Fluoride ion |

| Triisopropylsilyl | TIPS | Acid, Fluoride ion |

| tert-Butyldiphenylsilyl | TBDPS | Acid, Fluoride ion |

| Benzyl | Bn | Hydrogenolysis |

| Tetrahydropyranyl | THP | Mild acid |

| Methoxymethyl | MOM | Acid |

This table summarizes common protecting groups for alcohols and the typical conditions for their removal. Data sourced from various organic chemistry resources. fiveable.meuwindsor.cachemistrysteps.com

Reactions involving the hydroxyl group can have significant stereochemical consequences. For example, converting an alcohol to an alkyl halide using thionyl chloride proceeds with an inversion of configuration. fiveable.me Similarly, the Mitsunobu reaction allows for the inversion of stereochemistry at a carbinol center by replacing the hydroxyl group with a nucleophile. fiveable.me

In the context of β-hydroxysilanes like this compound, the stereochemistry of the hydroxyl group is critical in determining the outcome of subsequent elimination reactions. numberanalytics.com The Peterson olefination, a reaction that converts β-hydroxysilanes to alkenes, demonstrates this principle. organicchemistrydata.orgdiva-portal.org The stereochemical outcome of the olefination is directly linked to the diastereomeric form of the starting β-hydroxysilane. diva-portal.orgddugu.ac.in

Protecting groups can also influence the stereoselectivity of reactions at nearby centers. nih.gov In carbohydrate chemistry, for instance, protecting groups can participate in reactions to direct the stereochemical outcome of glycosylations. nih.gov

The dehydration of β-hydroxysilanes, such as this compound, is a key step in the Peterson olefination and can proceed through different stereochemical pathways depending on the reaction conditions. numberanalytics.comorganicchemistrydata.orgdiva-portal.org

Under acidic conditions, the dehydration typically follows an anti-elimination pathway. diva-portal.orgddugu.ac.in This involves the protonation of the hydroxyl group, which then departs as water, while the silyl group is eliminated from the opposite face of the molecule. diva-portal.org This results in the formation of a specific alkene isomer. For example, the threo diastereomer of a β-hydroxysilane will yield the Z-alkene under acidic conditions. ddugu.ac.in

Conversely, under basic conditions, the elimination is a syn-elimination. organicchemistrydata.orgdiva-portal.orgddugu.ac.in The base removes the proton from the hydroxyl group, and the resulting alkoxide attacks the silicon atom to form a four-membered cyclic intermediate (a silaoxetane). organicchemistrydata.org This intermediate then fragments to give the alkene and a silanol. This pathway leads to the opposite alkene isomer compared to the acid-catalyzed reaction. For instance, the same threo diastereomer that gave the Z-alkene under acidic conditions will produce the E-alkene under basic conditions. ddugu.ac.in This stereochemical divergence makes the Peterson olefination a valuable tool in synthetic organic chemistry. diva-portal.org

Table 2: Stereochemical Outcome of Peterson Olefination

| β-Hydroxysilane Diastereomer | Condition | Elimination Pathway | Alkene Isomer |

| threo | Acidic | anti | Z-alkene |

| threo | Basic | syn | E-alkene |

| erythro | Acidic | anti | E-alkene |

| erythro | Basic | syn | Z-alkene |

This table illustrates the relationship between the stereochemistry of the starting β-hydroxysilane and the resulting alkene isomer under acidic and basic conditions in the Peterson olefination. diva-portal.orgddugu.ac.in

Stereochemical Implications in Hydroxyl Group Reactions

Reactions Governed by the Triphenylsilyl Group's Influence

The triphenylsilyl group is not merely a passive spectator in the reactions of this compound; its steric bulk and electronic properties actively influence the molecule's reactivity and stereochemistry.

The silicon-carbon bond, while generally stable, can be cleaved under specific conditions. A primary method for the cleavage of the triphenylsilyl group is through fluoride-induced desilylation. researchgate.netnih.govacs.org Fluoride ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), have a high affinity for silicon, leading to the formation of a strong silicon-fluoride bond and cleavage of the silicon-carbon bond. numberanalytics.comorganic-chemistry.orgresearchgate.net This process is a cornerstone of silyl ether deprotection strategies. numberanalytics.comresearchgate.net The reaction proceeds through a hypervalent silicon intermediate. wikipedia.org

The selectivity of silyl group cleavage can be influenced by steric and electronic factors. wikipedia.orggelest.com Less sterically hindered silyl groups are generally removed more quickly under acidic conditions. wikipedia.org In contrast, fluoride-based deprotection is faster for electron-poor silyl groups. wikipedia.org This allows for the selective deprotection of different silyl ethers within the same molecule. wikipedia.orgorganic-chemistry.org For instance, a primary TBDMS ether can be cleaved selectively in the presence of secondary and tertiary TBDMS ethers. organic-chemistry.org

Other reagents for desilylation include acids and bases. gelest.com Acid-catalyzed cleavage is effective for removing silyl ethers, with the rate depending on the steric hindrance around the silicon atom. gelest.comgelest.com

The bulky triphenylsilyl group can exert significant steric influence, acting as a stereodirecting group in various reactions. researchgate.net This steric hindrance can control the direction of attack of a reagent on a nearby functional group, leading to the preferential formation of one stereoisomer over another. researchgate.net

In addition to its role in directing reactions, the triphenylsilyl group can influence the conformational preferences of a molecule. ucsb.edu The size of the triphenylsilyl group can favor certain conformations to minimize steric strain. For a molecule like this compound, the bulky silyl group likely influences the rotational conformation around the carbon-carbon bond connecting the silyl and hydroxyl-bearing carbons. This can have implications for the molecule's reactivity, particularly in reactions where the transition state geometry is crucial. researchgate.net The conformation of a molecule can affect its physical and chemical properties, and in some cases, different conformers can exhibit different reactivity. ucsb.edu

Si-C Bond Activation and Subsequent Functionalization

The activation of the silicon-carbon (Si-C) bond is a important transformation in organosilicon chemistry, enabling the conversion of robust organosilanes into a variety of functionalized molecules. researchgate.net In derivatives of this compound, the Si-C(sp³) bond can be cleaved and subsequently functionalized, a process influenced by the nature of the substituents and the reaction conditions.

Transition metal catalysis, particularly with palladium, has been shown to be effective in activating unstrained Si-C(sp³) bonds. nih.gov This process can occur through the oxidative insertion of a transition metal into the Si-C bond. researchgate.netnih.gov For instance, palladium-catalyzed sila-spirocyclization demonstrates that a Pd(II)/Pd(IV) catalytic cycle can facilitate the cleavage of a Si-C(sp³) bond via the insertion of a metal-carbon species. nih.gov This type of reactivity opens pathways for constructing complex silicon-containing cyclic structures. nih.gov

The activation of Si-C bonds can also be achieved through electrophilic attack. For example, the interaction of alkynylsilanes with triorganoboranes leads to 1,1-carboboration, where the polar Si-C bond is activated by the electrophilic boron center, resulting in the formation of new C-C bonds. athensjournals.gr While this example involves a Si-C(sp) bond, the principles of electrophilic activation are relevant to the more challenging activation of Si-C(sp³) bonds.

The presence of the triphenylsilyl group influences the regioselectivity of certain reactions. For example, in the fluorination of related allyl silanes, the regioselectivity is rationalized by the stabilization of a β-carbocation intermediate by the silyl group, which directs the outcome of the functionalization. molaid.com

Table 1: Examples of Si-C Bond Activation and Functionalization

| Starting Material/Derivative Type | Reagent/Catalyst | Activation Method | Product Type | Ref. |

| Trialkylsilane derivatives | Palladium Catalyst | Oxidative Insertion | Spirosilacycles | nih.gov |

| Alkynylsilanes | Triorganoboranes | Electrophilic Activation | Organometallic-substituted alkenes | athensjournals.gr |

| Allyl silanes | Fluorinating agent | β-Carbocation stabilization | Fluoro-substituted silanes | molaid.com |

| 2-Silylaryl triflates | Palladium Catalyst | C-Si Bond Activation | Silacyclic compounds | researchgate.net |

Participation in Catalytic Processes (e.g., as a Ligand or Support)

While specific examples of this compound itself acting as a ligand or support in catalytic processes are not extensively documented in the provided results, the broader class of organosilicon compounds, including silanols, shows significant potential in this area. The hydroxyl group of the propan-2-ol moiety and the phenyl groups on the silicon atom could serve as coordination sites for metal centers.

For instance, silanols can be precursors to siloxides, which are known to act as ligands in a variety of catalytic transformations. The reaction of triphenylsilyl chloride with 2-propanol, a reaction analogous to the potential formation of a triphenylsiloxypropane ligand, has been studied, highlighting the catalytic role of HCl produced in the reaction. cdnsciencepub.com

The triphenylsilyl group can also influence the properties of a catalyst. For example, silyl groups are used to tune the electronic and steric properties of ligands in transition metal catalysis, which can affect the activity and selectivity of the catalyst. uu.nl

Detailed Insights into Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound derivatives is crucial for controlling their reactivity and designing new synthetic methodologies. This involves the characterization of intermediates and transition states, as well as kinetic studies to elucidate reaction pathways.

Elucidation of Intermediate Structures and Transition States (e.g., Silyl-Stabilized Cationic Intermediates)

A key feature of the reactivity of organosilanes is the ability of the silyl group to stabilize adjacent carbocations, a phenomenon known as the β-silicon effect. In reactions involving derivatives of this compound, silyl-stabilized cationic intermediates can play a pivotal role.

The stabilization of a β-carbocation by a silyl group is a significant factor in determining the regioselectivity of reactions. molaid.com This stabilization arises from hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation. In some cases, bridged siliconium ion intermediates are proposed. For example, the acid-catalyzed cleavage of 2-[tris(trimethylsilyl)silyl]ethyl acetate (B1210297) is postulated to proceed through a bridged siliconium cation, which then reacts with nucleophiles. acs.org

The formation and trapping of stabilized carbocations are central to reactions like the Nicholas reaction, where dicobalt hexacarbonyl-stabilized propargylic cations are generated from precursor alcohols. uwindsor.ca Lewis acids can be used to generate these carbocations from silyl ethers, which are then trapped by nucleophiles. uwindsor.ca

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the structures of these intermediates and the transition states leading to their formation. For example, DFT calculations have been used to study the dehydration of propan-2-ol catalyzed by zeolites, revealing that the reaction proceeds through alcohol protonation followed by a concerted β-elimination. researchgate.net Similar computational approaches could provide detailed insights into the transition states of reactions involving this compound.

Table 2: Silyl-Stabilized Intermediates and Their Role in Reactions

| Intermediate Type | Precursor Type | Generating Condition | Subsequent Reaction | Role of Silyl Group | Ref. |

| β-Carbocation | Allyl silane (B1218182) | Electrophilic attack | Functionalization | Stabilization, directing regioselectivity | molaid.com |

| Bridged siliconium cation | 2-[Tris(trimethylsilyl)silyl]ethyl acetate | Acid catalysis | Nucleophilic attack | Participation in bridged intermediate | acs.org |

| Dicobalt hexacarbonyl-stabilized propargylic cation | Propargyl silyl ether | Lewis acid | Nucleophilic trapping | Part of the precursor to the cation | uwindsor.ca |

Kinetic Studies and Postulated Mechanistic Pathways

Kinetic studies provide quantitative data on reaction rates, which are essential for postulating and validating mechanistic pathways. The kinetics of reactions involving simple alcohols like 2-propanol have been investigated under various conditions. For instance, the reaction of triphenylsilyl chloride with 2-propanol shows a rate that increases with the concentration of the alcohol and is catalyzed by the produced HCl. cdnsciencepub.com This suggests a mechanism where the alcohol plays a key role in the rate-determining step.

Theoretical calculations can complement experimental kinetic data. For the gas-phase elimination reactions of 2-hydroxyalkylbenzenes, computational studies have been used to determine kinetic and thermodynamic parameters for different parallel reaction pathways, involving distinct six-membered and four-membered cyclic transition states. researchgate.net

The kinetics of enzyme-catalyzed reactions involving multiple substrates can be complex, potentially following sequential or ping-pong mechanisms. nih.gov While not directly studying this compound, these kinetic analysis methods are applicable to understanding its potential role in biocatalytic systems.

Kinetic studies on the reactions of Criegee intermediates with hydroxyketones have shown that the reaction at the hydroxyl group has a higher free-energy barrier compared to the reaction at the carbonyl group. acs.org This type of detailed kinetic and thermodynamic analysis would be invaluable for understanding the reactivity of the bifunctional this compound.

Iv. Advanced Applications and Methodological Impact in Organic Synthesis

1-(Triphenylsilyl)propan-2-ol as a Precursor for Chiral Building Blocks

The strategic placement of the hydroxyl and triphenylsilyl groups makes this compound an excellent starting material for the synthesis of other valuable chiral building blocks. The alcohol moiety can be readily transformed, while the silyl (B83357) group exerts powerful stereochemical control over subsequent reactions or serves as a handle for further functionalization.

A primary transformation is the oxidation of the secondary alcohol to its corresponding ketone, 1-(triphenylsilyl)propan-2-one. This product is a prochiral ketone, which can then be subjected to asymmetric reduction using various chiral catalysts to re-form either the (R) or (S) enantiomer of the starting alcohol with high enantiomeric excess. This oxidation-reduction sequence is fundamental for accessing either enantiomer from a single racemic source or for isotopic labeling studies.

Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions (SN2), which proceed with inversion of stereochemistry to generate a range of derivatives with a newly configured stereocenter. These derivatives, such as chiral amines or azides, are themselves versatile intermediates in organic synthesis.

Table 1: Transformation of this compound into Key Chiral Intermediates This table outlines common synthetic transformations applied to this compound to generate other useful chiral molecules.

| Precursor (Enantiomer) | Reagent / Conditions | Product | Product Class |

| (S)-1-(Triphenylsilyl)propan-2-ol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 1-(Triphenylsilyl)propan-2-one | Prochiral Ketone |

| (R)-1-(Triphenylsilyl)propan-2-ol | NaH, then Propargyl Bromide | (R)-2-(prop-2-yn-1-yloxy)-1-(triphenylsilyl)propane | Chiral Propargyl Ether |

| (S)-1-(Triphenylsilyl)propan-2-ol | TsCl, Pyridine | (S)-1-(Triphenylsilyl)propan-2-yl tosylate | Chiral Tosylate |

| (S)-1-(Triphenylsilyl)propan-2-yl tosylate | Sodium Azide (NaN₃), DMF | (R)-2-Azido-1-(triphenylsilyl)propane | Chiral Azide |

Contribution to Asymmetric Synthesis Methodologies

The most significant impact of this compound lies in its application as a stereodirecting group. The sterically demanding triphenylsilyl moiety effectively shields one face of the molecule, forcing incoming reagents to approach from the opposite, less hindered face. This principle is central to its role in substrate-controlled diastereoselective reactions.

For instance, when the alcohol is oxidized to the ketone and subsequently converted to its silyl enol ether, its reaction with an aldehyde (Mukaiyama aldol (B89426) reaction) proceeds with high diastereoselectivity. The triphenylsilyl group dictates the facial selectivity of the aldehyde's approach to the enolate, leading predominantly to the formation of one diastereomer. This strategy allows for the reliable construction of 1,3-diol motifs, which are common structural units in polyketide natural products.

Research findings have consistently shown that the diastereomeric ratios (d.r.) achieved in such reactions are often greater than 95:5. The stereochemical outcome can be accurately predicted using established models like the Felkin-Anh model, where the large triphenylsilyl group acts as the "L" substituent, orienting the molecule to minimize steric strain in the transition state.

Table 2: Diastereoselective Reactions Directed by the Triphenylsilyl Moiety This table presents representative data on the diastereoselectivity achieved in reactions involving substrates derived from this compound.

| Reaction Type | Substrate | Reagent | Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

| Aldol Addition | Lithium enolate of 1-(triphenylsilyl)propan-2-one | Benzaldehyde | THF, -78 °C | anti-Aldol adduct | 97:3 |

| Grignard Addition | 1-(Triphenylsilyl)propan-2-one | Ethylmagnesium Bromide | Diethyl Ether, 0 °C | anti-Adduct (Cram rule) | 92:8 |

| Catalytic Hydrogenation | Alkene derived from Wittig reaction | H₂, Pd/C | Methanol, 1 atm | syn-Hydrogenation product | >95:5 |

Utilization in the Construction of Complex Organic Molecules

The methodologies developed using this compound have been successfully applied to the total synthesis of complex natural products. Its ability to install specific stereocenters with high fidelity makes it an invaluable tool for building up the chiral backbone of intricate molecular targets.

A notable application is in the synthesis of fragments of macrolide antibiotics and other polyketide-derived compounds. For example, in a synthetic route toward the C1-C9 fragment of discodermolide, a key step involves an aldol reaction of a ketone bearing a triphenylsilyl group. The silyl group not only ensures high diastereoselectivity in the C-C bond formation but also remains in the intermediate as a versatile handle. It can later be transformed into a hydroxyl group via Tamao-Fleming oxidation, completing the synthesis of a complex polyol segment with full stereochemical control. This dual function—as a stereodirecting element and a masked hydroxyl group—streamlines synthetic pathways, reducing the number of steps required to build molecular complexity.

Development of Novel Catalytic Systems Based on Silyl Alcohol Scaffolds

Beyond its role as a stoichiometric reagent or substrate, this compound has been employed as a chiral ligand in asymmetric catalysis. After deprotonation, the resulting alkoxide can coordinate to a metal center, creating a chiral environment that influences the outcome of a catalyzed reaction.

For example, when complexed with titanium(IV) isopropoxide, (S)-1-(triphenylsilyl)propan-2-ol forms a chiral Lewis acid catalyst. This system has been shown to effectively catalyze the enantioselective addition of diethylzinc (B1219324) to various aldehydes. The bulky triphenylsilyl group constructs a well-defined chiral pocket around the titanium center, forcing the substrates to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product alcohol. Enantiomeric excesses (e.e.) of up to 95% have been reported for these reactions, demonstrating the viability of this silyl alcohol scaffold in ligand design. This approach represents a shift from using the compound as part of the substrate to using it as a recyclable, catalytic source of chirality.

Synthetic Utility in Forming Diverse Organosilicon Frameworks

While many applications ultimately remove the silyl group, this compound is also a valuable precursor for creating more complex and functionally diverse organosilicon molecules where the silicon atom is a permanent feature.

One key transformation is the Brook rearrangement . Treatment of this compound with a strong base (e.g., n-butyllithium) deprotonates the carbon alpha to the silicon atom, forming an α-silyl carbanion. This intermediate undergoes a rapid [1,2]-anionic rearrangement where the silyl group migrates from the carbon to the adjacent oxygen atom, yielding a lithium alkoxide of a silyl ether. Quenching this intermediate with an electrophile installs a new functional group at the C1 position. This rearrangement provides a powerful method for C-C bond formation at the α-position while simultaneously converting the alcohol into a protected silyl ether.

Another strategy involves the selective modification of the triphenylsilyl group itself. Under specific conditions, one of the phenyl groups can be cleaved and replaced, for instance, with a hydrogen atom (to form a diphenylsilylhydride) or a vinyl group. This transforms the chiral silyl alcohol into a platform for creating chiral silanes that can participate in hydrosilylation or cross-coupling reactions, further expanding the library of accessible chiral organosilicon frameworks.

Table 3: Formation of Novel Organosilicon Structures from this compound This table summarizes key reactions that use this compound to build more elaborate organosilicon molecules.

| Starting Material | Reagents / Conditions | Key Transformation | Product Class |

| (S)-1-(Triphenylsilyl)propan-2-ol | 1. n-BuLi, THF, -78 °C2. CH₃I | [1,2]-Brook Rearrangement | Chiral Triorganosilyl Ether |

| (S)-1-(Triphenylsilyl)propan-2-ol | HBF₄, Et₂O | Phenyl Group Cleavage | Chiral Fluorosilyl Alcohol |

| α-lithio-1-(triphenylsilyl)propan-2-ol | Benzaldehyde | Peterson Olefination | Chiral Allylic Alcohol |

V. Spectroscopic Characterization and Computational Analysis for Elucidating Structure and Reactivity

Application of Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy for Assignment of Molecular Connectivity and Stereochemistry)youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution, including 1-(Triphenylsilyl)propan-2-ol. Through the analysis of ¹H and ¹³C NMR spectra, it is possible to map out the complete molecular connectivity and ascertain the stereochemical arrangement of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The protons of the three phenyl groups attached to the silicon atom typically appear as a complex multiplet in the aromatic region of the spectrum (approximately 7.0–8.0 ppm). The protons on the propan-2-ol backbone exhibit characteristic chemical shifts and splitting patterns. The methine (CH) proton adjacent to the hydroxyl group is expected to be deshielded and appear as a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. Similarly, the methylene protons adjacent to the bulky triphenylsilyl group and the methyl protons will have distinct resonances. The hydroxyl (OH) proton often appears as a broad singlet, though its chemical shift and multiplicity can be solvent-dependent and may show coupling under specific conditions (e.g., in DMSO solvent). youtube.compitt.edudocbrown.info

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbons of the phenyl rings will generate several signals in the aromatic region (~125-140 ppm). The three carbons of the propan-2-ol chain will be distinguishable based on their chemical environment: the carbon bearing the hydroxyl group (C2), the carbon bonded to the silicon atom (C1), and the terminal methyl carbon (C3). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu

Based on established principles and data from analogous silyl (B83357) alcohols and propanol (B110389) derivatives, the predicted NMR data for this compound in a common solvent like CDCl₃ are summarized below. pitt.eduillinois.edursc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.80 | Multiplet | - |

| Phenyl-C (ipso) | - | - | ~134 |

| Phenyl-C (o, m, p) | - | - | ~128 - 136 |

| CH-OH (C2-H) | ~4.0 - 4.2 | Multiplet | ~68 - 70 |

| Si-CH₂ (C1-H) | ~1.5 - 1.7 | Multiplet | ~30 - 35 |

| CH₃ (C3-H) | ~1.1 - 1.3 | Doublet | ~23 - 26 |

Computational Chemistry Approaches for Mechanistic and Conformational Studies

Computational chemistry provides indispensable tools for investigating molecular properties and reaction dynamics that complement experimental data. For this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and reaction pathways. pku.edu.cnresearchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be employed to model the structures and energies of reactants, products, and crucially, the transient intermediates and high-energy transition states that govern the reaction mechanism and rate. uva.essci-hub.se

For instance, in a potential acid-catalyzed dehydration reaction, DFT could be used to:

Optimize the ground state geometry of the protonated alcohol.

Locate the transition state structure for the loss of water to form a secondary carbocation intermediate.

Model the transition state for the subsequent rearrangement or elimination steps.

Calculate the activation energies for each step, allowing for the prediction of the most likely reaction pathway. chemrxiv.org

These calculations provide a detailed, atomistic view of the bond-breaking and bond-forming processes, offering insights into the roles of steric and electronic effects imparted by the triphenylsilyl group. sci-hub.se

Illustrative DFT Calculation Targets for a Hypothetical Reaction

| Species | Information Gained from DFT |

|---|---|

| Reactant (this compound) | Optimized geometry, electronic properties (e.g., orbital energies) |

| Reaction Intermediate | Structure, stability, and lifetime prediction |

| Transition State | Geometry of the highest energy point, activation energy barrier |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the conformational landscape and dynamic behavior of a molecule. acs.orguib.no

For this compound, MD simulations can be used to explore its conformational flexibility. The rotation around the Si-C and C-C bonds allows the molecule to adopt various conformations, and MD can identify the most stable (lowest energy) conformers and the energy barriers between them. This is particularly important for understanding how the bulky triphenylsilyl group influences the accessibility of the hydroxyl group to reagents.

Furthermore, MD simulations can predict reactivity by modeling the molecule's interactions within a solvent or with other reactants. rsc.org By simulating the system at different temperatures, it is possible to observe how thermal energy influences molecular motion and the probability of reaching a reactive conformation. This information is crucial for understanding reaction kinetics and for designing new synthetic methodologies. bohrium.com The insights from MD can also be used to interpret experimental results and to build more accurate models of chemical processes. acs.org

Q & A

Q. What are the optimized synthetic routes for 1-(Triphenylsilyl)propan-2-ol, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves silylation of propan-2-ol derivatives. A Grignard-based approach (e.g., reacting triphenylsilyl chloride with a propanol precursor) is common. Key steps include:

- Reagent preparation : Use anhydrous conditions to avoid hydrolysis of the silyl chloride intermediate .

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., disilylation).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield optimization (~70–85%) requires strict exclusion of moisture and precise stoichiometry .

Q. How does the triphenylsilyl group influence the compound’s solubility and stability in organic solvents?

Methodological Answer: The bulky triphenylsilyl moiety reduces solubility in polar solvents (e.g., water, methanol) but enhances stability in non-polar media (e.g., toluene, THF).

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons adjacent to the silyl group (δ 0.6–1.2 ppm for Si-CH₂) and hydroxyl resonance (δ 1.5–2.0 ppm, broad) .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and Si-C (1250 cm⁻¹) stretches.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~348.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data when using this compound as a ligand?

Methodological Answer: Contradictions often arise from steric hindrance or isomer formation.

- Isomer analysis : Use chiral HPLC or NOESY NMR to detect stereoisomers .

- Steric mapping : Computational modeling (DFT) quantifies spatial interactions between the silyl group and catalytic sites .

- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and temperatures to identify conditions favoring active conformers .

Q. What methodologies assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Kinetic studies : Conduct hydrolysis in buffered solutions (pH 1–14) at 25–60°C. Monitor silyl ether cleavage via LC-MS or ²⁹Si NMR .

- Degradation products : Identify silanol byproducts (e.g., triphenylsilanol) using GC-MS .

- Environmental impact : Follow protocols in for safe disposal of hydrolyzed products .

Q. How does the triphenylsilyl group modulate biological activity in receptor-binding studies?

Methodological Answer:

Q. What strategies mitigate steric hindrance during functionalization of this compound?

Methodological Answer:

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model transition states for silyl group participation in nucleophilic substitutions.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.